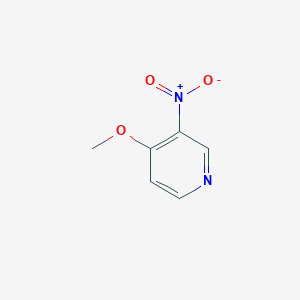

4-Methoxy-3-nitropyridine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methoxy-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-11-6-2-3-7-4-5(6)8(9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZPVREXVOZITPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90326701 | |

| Record name | 4-Methoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31872-62-5 | |

| Record name | 4-Methoxy-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31872-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 4 Methoxy 3 Nitropyridine

Nucleophilic Substitution Reactions

Nucleophilic substitution is a key reaction class for 4-methoxy-3-nitropyridine. The electron-deficient nature of the pyridine (B92270) ring, enhanced by the adjacent nitro group, facilitates the displacement of the methoxy (B1213986) group by a variety of nucleophiles.

The displacement of the methoxy group by carbon-based nucleophiles allows for the formation of new carbon-carbon bonds, a fundamental transformation in organic synthesis.

While specific studies detailing the reaction of this compound with the dimethyl malonate anion are not extensively documented in the reviewed literature, the reactivity of analogous compounds provides insight into this transformation. For instance, a similar compound, 4-ethoxy-3-nitropyridine (B157411), has been shown to react with the carbanion of 2-phenylpropanenitrile in an oxidative nucleophilic substitution reaction. ntnu.no In this type of reaction, the carbanion, acting as the nucleophile, attacks the carbon atom bearing the alkoxy group, leading to its substitution. The reaction with the dimethyl malonate anion would be expected to follow a similar pathway, where the enolate of dimethyl malonate attacks the C-4 position of the pyridine ring, displacing the methoxide (B1231860) ion.

The general mechanism for such a reaction involves the formation of a Meisenheimer-type intermediate, a resonance-stabilized anionic σ-complex. The stability of this intermediate is crucial for the reaction to proceed. The subsequent elimination of the methoxide leaving group re-aromatizes the ring to yield the final product.

Table 1: Analogous Reaction of a 4-Alkoxy-3-nitropyridine with a Carbon Nucleophile

| Reactant | Nucleophile | Product | Reaction Type |

| 4-Ethoxy-3-nitropyridine | Carbanion of 2-phenylpropanenitrile | 2-(Ethoxy-5-nitropyridine-2-yl)-2-phenylpropanenitrile | Oxidative Nucleophilic Substitution ntnu.no |

Several challenges can arise in the malonation of this compound. One of the primary challenges is steric hindrance. chemistrysteps.comnih.govmasterorganicchemistry.comyoutube.comyoutube.com The methoxy group at the C-4 position is flanked by the nitro group at the C-3 position. The bulky nature of both the incoming dimethyl malonate anion and the adjacent nitro group can impede the approach of the nucleophile to the reaction center. acs.org This steric clash can increase the activation energy of the reaction, potentially leading to lower yields or requiring more forcing reaction conditions.

Another challenge is the potential for side reactions. The basic conditions typically used to generate the malonate anion can also promote other reactions, such as the decomposition of the starting material or the product. Furthermore, the nitro group itself can sometimes be displaced in nucleophilic aromatic substitution reactions, although the methoxy group is generally a better leaving group in this specific substrate. fao.org

The methoxy group of this compound can be readily displaced by various nitrogen nucleophiles. The high reactivity of the 3-nitropyridine (B142982) system towards amination has been demonstrated. ntnu.no For example, 3-nitropyridines can be aminated using reagents like hydroxylamine. ntnu.no In a similar vein, oxidative amination of 3-nitropyridines with amines such as n-butylamine and diethylamine has been shown to yield 2-alkylamino-5-nitropyridines, indicating the susceptibility of the nitropyridine ring to attack by nitrogen nucleophiles. ntnu.no

The reaction of this compound with a primary or secondary amine would proceed via the standard SNAr mechanism. The amine attacks the C-4 position, leading to the formation of a zwitterionic Meisenheimer intermediate, which then collapses by eliminating the methoxide ion to form the corresponding 4-amino-3-nitropyridine (B158700) derivative. The imidazopyridine ring system is known to be susceptible to reductive amination reactions, which can lead to the formation of amine residues. biosynth.com

Table 2: Examples of Amination Reactions on Nitropyridine Systems

| Substrate Family | Nitrogen Nucleophile | Product Type |

| 3-Nitropyridines | Hydroxylamine | Aminated 3-nitropyridines ntnu.no |

| 3-Nitropyridines | n-Butylamine | 2-Alkylamino-5-nitropyridines ntnu.no |

| 3-Nitropyridines | Diethylamine | 2-Alkylamino-5-nitropyridines ntnu.no |

| 2-Amino-6-chloro-3-nitropyridine | Sodium Methoxide | 2-Amino-6-methoxy-3-nitropyridine (B1334430) google.com |

The position of the methoxy and nitro groups on the pyridine ring significantly affects the compound's reactivity towards nucleophiles. In this compound, the methoxy leaving group is at a position para to the ring nitrogen and ortho to the C-3 nitro group. The attack occurs at the C-4 position.

In the case of an isomer like 2-methoxy-3-nitropyridine, the leaving group is at the C-2 position, which is ortho to both the ring nitrogen and the C-3 nitro group. Both isomers are activated towards nucleophilic substitution. However, the precise reactivity depends on the ability of the ring to stabilize the negative charge in the Meisenheimer intermediate.

For this compound, the negative charge in the intermediate can be delocalized onto the nitro group and the ring nitrogen. For 2-methoxy-3-nitropyridine, the negative charge is also delocalized onto the nitro group and the ring nitrogen. The relative stability of these intermediates, and thus the reaction rates, can be subtly different. For instance, studies on the reaction of 2-methoxy-3-nitropyridine with a vinyl Grignard reagent have been reported, demonstrating its susceptibility to carbon nucleophiles. acs.org The precise comparison of reaction rates would require kinetic studies, but both isomers are considered highly activated substrates for SNAr reactions.

The methoxy group in this compound can be hydrolyzed to a hydroxyl group under acidic conditions, yielding 4-hydroxy-3-nitropyridine (B47278). This reaction typically proceeds via an acid-catalyzed nucleophilic substitution mechanism where water acts as the nucleophile.

Substitution of the Methoxy Group by Carbon Nucleophiles

Vicarious Nucleophilic Substitution (VNS)

Vicarious Nucleophilic Substitution is a powerful method for the nucleophilic replacement of hydrogen in electron-deficient aromatic systems like this compound. The reaction proceeds with nucleophiles that contain a leaving group at the nucleophilic center. The general mechanism involves the addition of the nucleophile to the aromatic ring to form a negatively charged σ-adduct (a Meisenheimer-type complex), followed by a base-induced β-elimination of a molecule containing the leaving group, which restores the aromaticity of the ring.

The direct introduction of an amino group into the this compound ring can be achieved via the VNS reaction using various aminating agents. Studies on 4-substituted-3-nitropyridines have shown that amination occurs with high regioselectivity at the position para to the nitro group. scispace.com For this compound, this corresponds to the C-2 position.

Common aminating agents for this transformation include hydroxylamine (NH₂OH) and 4-amino-1,2,4-triazole. researchgate.net The reaction with 4-amino-1,2,4-triazole, for instance, is typically carried out in a basic medium, such as potassium tert-butoxide in dimethyl sulfoxide (DMSO). researchgate.net The nucleophile attacks the electron-deficient ring, leading to the formation of an intermediate adduct, which then rearomatizes to yield the aminated product. This method provides a direct route to 2-amino-4-methoxy-5-nitropyridine derivatives, which are valuable intermediates in synthetic chemistry.

The alkylation of nitropyridines through VNS using sulfonyl-stabilized carbanions is a well-established, transition-metal-free method for forming C-C bonds. nih.gov This reaction involves the addition of a carbanion, generated from an alkyl sulfone, to the nitropyridine ring, followed by the elimination of a sulfinic acid moiety (e.g., PhSO₂H). nih.gov

The process begins with the deprotonation of an alkyl phenyl sulfone by a strong base to generate a carbanion. This carbanion then attacks the pyridine ring, typically at the position ortho to the nitro group (C-2 or C-4), to form a Meisenheimer-type adduct. A subsequent base-induced β-elimination of the phenylsulfonyl group restores aromaticity and yields the alkylated nitropyridine.

The initial step of the VNS alkylation is the formation of a Meisenheimer-type adduct, a stable anionic σ-complex. nih.gov The attack of a nucleophile on the nitro-activated pyridine ring breaks the aromaticity and forms a tetrahedral carbon. These adducts are often colored, which can be of diagnostic value during the reaction. organic-chemistry.org The stability of this intermediate is crucial for the reaction to proceed. The strong electron-withdrawing effect of the nitro group delocalizes the negative charge of the complex, thereby stabilizing it. In some cases, particularly when the subsequent elimination step is hindered, these Meisenheimer-type adducts can be isolated and characterized as N-protonated species. nih.gov

The second step of the VNS mechanism, the β-elimination, is highly sensitive to steric factors. nih.gov For the elimination to occur, the resulting benzylic anion of the product must be stabilized by resonance with the aromatic ring. This requires the alkyl substituent and the adjacent nitro group to adopt a coplanar arrangement with the pyridine ring for effective orbital overlap. nih.gov

When sterically demanding carbanions are used, such as those derived from secondary alkyl sulfones (e.g., isopropyl phenyl sulfone), significant steric hindrance can arise. nih.gov The bulky alkyl group can clash with the oxygen atoms of the adjacent nitro group, preventing the system from achieving the necessary planar conformation for elimination. nih.gov Consequently, the elimination step is inhibited, and the reaction stops at the formation of the stable, protonated Meisenheimer-type adduct, which can be isolated as the final product instead of the alkylated pyridine. nih.gov

Table 1: VNS Alkylation and Steric Hindrance

| Nucleophile Source | Steric Profile | Expected Product with this compound | Outcome |

| Methyl phenyl sulfone | Low | 4-Methoxy-2-methyl-3-nitropyridine | Alkylation |

| Isopropyl phenyl sulfone | High | 4-Methoxy-2-isopropyl-3-nitropyridine | Meisenheimer Adduct |

Alkylation with Sulfonyl-Stabilized Carbanions

Oxidative Nucleophilic Substitution of Hydrogen (ONSH)

Oxidative Nucleophilic Substitution of Hydrogen (ONSH) is another pathway for the functionalization of C-H bonds in electron-deficient aromatics. Unlike VNS, the nucleophile in an ONSH reaction does not require an intrinsic leaving group. Instead, the reaction proceeds through the formation of a σ-adduct, which is then oxidized by an external oxidizing agent to restore aromaticity.

The amination of 3-nitropyridine and its derivatives can be achieved using liquid ammonia (B1221849) as the nucleophile in the presence of an oxidizing agent like potassium permanganate (KMnO₄). researchgate.netresearchgate.netresearchgate.net This reaction provides a direct method for introducing an amino group onto the pyridine ring.

The mechanism involves the nucleophilic addition of ammonia to the electron-deficient ring to form an anionic σ-adduct (a 1,4-dihydro intermediate). researchgate.net This non-aromatic adduct is then oxidized by potassium permanganate, which removes a hydride ion (H⁻), leading to the formation of the corresponding aminonitropyridine. researchgate.net For 3-nitropyridine derivatives, this amination can lead to a mixture of 2-, 4-, and 6-amino isomers. researchgate.net In the case of 4-substituted-3-nitropyridines, this oxidative amination is expected to show regioselectivity, favoring substitution at the positions ortho and para to the nitro group. scispace.com

Table 2: Comparison of VNS and ONSH Amination

| Feature | Vicarious Nucleophilic Substitution (VNS) | Oxidative Nucleophilic Substitution of Hydrogen (ONSH) |

| Nucleophile | Contains a leaving group (e.g., 4-amino-1,2,4-triazole) | Does not require a leaving group (e.g., NH₃) |

| Mechanism | Addition followed by base-induced β-elimination | Addition followed by external oxidation |

| Reagents | Strong base (e.g., t-BuOK) | Oxidizing agent (e.g., KMnO₄) |

| Byproducts | Eliminated leaving group species | Reduced form of the oxidant |

Rearrangement Reactions

The rearrangement of alkoxy-substituted pyridines can lead to the formation of N-alkylpyridone structures. This transformation is influenced by factors such as the position of the alkoxy group, reaction conditions, and the presence of other substituents on the pyridine ring.

The conversion of 4-methoxypyridine (B45360) derivatives to N-methyl-4-pyridones has been a subject of study. In the reaction of 4-methoxypyridine and its derivatives with alkyl iodides, the formation of N-methylpyridones alongside the expected pyridinium (B92312) ions has been observed. The outcome of this reaction is significantly influenced by the presence of a solvent and the nature of substituents on the pyridine ring. researchgate.net

For instance, when 4-methoxypyridine is treated with methyl iodide in the absence of a solvent, the primary product is the 4-methoxy-1-methylpyridin-1-ium salt. However, conducting the reaction in various organic solvents such as toluene, acetonitrile (B52724), methanol (B129727), or THF leads to a mixture of the pyridinium salt and 1-methylpyridin-4-one. The use of a polar aprotic solvent like DMF can exclusively yield the 1-methylpyridone product. researchgate.net

The presence of an electron-withdrawing group on the pyridine ring, such as the nitro group in this compound, is expected to favor the conversion to the corresponding N-methylpyridone. This is because electron-withdrawing substituents facilitate the nucleophilic attack on the methyl group of the methoxy moiety, leading to the rearrangement. researchgate.net

It is important to note that thermal rearrangement of 4-methoxypyridine analogues under flash vacuum pyrolysis (FVP) conditions does not typically lead to N-methylpyridones; instead, demethylation may occur. researchgate.netfao.org The formation of N-methylpyridone from 4-methoxypyridine derivatives is more characteristic of reactions involving alkylating agents. researchgate.net

Table 1: Solvent Effect on the Reaction of 4-Methoxypyridine with Methyl Iodide researchgate.net

| Entry | Solvent | Product(s) |

| 1 | None | 4-methoxy-1-methylpyridin-1-ium salt |

| 2 | Toluene | Mixture of pyridinium salt and 1-methylpyridin-4-one |

| 3 | Acetonitrile | Mixture of pyridinium salt and 1-methylpyridin-4-one |

| 4 | Methanol | Mixture of pyridinium salt and 1-methylpyridin-4-one |

| 5 | THF | Mixture of pyridinium salt and 1-methylpyridin-4-one |

| 6 | DMF | 1-methylpyridin-4-one |

Reactions of Related Nitropyridine N-Oxides (Reissert-Kaufmann-type reactions)

The Reissert-Kaufmann reaction is a well-established method for the synthesis of heterocyclic nitriles. This reaction type has been extended to various pyridine N-oxide derivatives, including those with a nitro group. The reaction typically involves the treatment of the N-oxide with an acyl halide, followed by the addition of a cyanide source.

In the context of nitropyridine N-oxides, a related transformation involves the reaction of substituted N-methoxy-4-nitropyridinium methylsulfates with a cyanide source to yield the corresponding 2-cyano-4-nitropyridines in good yields. This provides a valuable route for the preparation of nitropyridinecarboxylic acids through subsequent hydrolysis of the nitrile group.

A notable observation in these Reissert-Kaufmann-type reactions is the regioselectivity of the cyanation. For example, when 3-methyl-4-nitropyridine N-oxide is used as the starting material, the cyano group is introduced at the 2-position rather than the 6-position. This preference is attributed to the hyperconjugation effect of the 3-methyl group.

The general procedure involves the formation of N-methoxypyridinium salts by treating the nitropyridine N-oxide with dimethyl sulfate (B86663). These salts are then reacted with an aqueous solution of sodium cyanide under controlled temperature conditions to prevent side reactions and tar formation.

Table 2: Starting Materials for Reissert-Kaufmann-type Reactions of Nitropyridine N-Oxides

| Starting Material | Product |

| 4-nitropyridine N-oxide | 2-cyano-4-nitropyridine |

| 2-methyl-4-nitropyridine N-oxide | 2-cyano-6-methyl-4-nitropyridine |

| 3-methyl-4-nitropyridine N-oxide | 2-cyano-3-methyl-4-nitropyridine |

| 5-ethyl-2-methyl-4-nitropyridine N-oxide | 2-cyano-5-ethyl-6-methyl-4-nitropyridine |

Advanced Spectroscopic Characterization and Computational Studies of 4 Methoxy 3 Nitropyridine and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of 4-Methoxy-3-nitropyridine is expected to exhibit distinct signals corresponding to the methoxy (B1213986) group protons and the three aromatic protons on the pyridine (B92270) ring. The chemical shifts are significantly influenced by the electronic effects of the substituents: the electron-donating methoxy group (-OCH₃), the strongly electron-withdrawing nitro group (-NO₂), and the inherent electron-withdrawing nature of the pyridine ring nitrogen.

The methoxy group protons are expected to appear as a sharp singlet, as they have no adjacent protons to couple with. The aromatic protons (H-2, H-5, and H-6) will appear as distinct signals, likely in the downfield region typical for aromatic compounds.

H-2: This proton is ortho to the strongly electron-withdrawing nitro group, which is expected to deshield it significantly, shifting its resonance to the furthest downfield position among the aromatic protons. It should appear as a singlet, as its adjacent ring positions (3 and nitrogen) have no protons for coupling.

H-6: This proton is ortho to the ring nitrogen, leading to a downfield shift. It is coupled to H-5, and should therefore appear as a doublet.

H-5: This proton is meta to the nitro group and para to the methoxy group. It is coupled to H-6, resulting in a doublet.

The predicted spectral data are summarized in the table below.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| OCH₃ | 3.9 - 4.1 | Singlet (s) | N/A |

| H-5 | 7.1 - 7.3 | Doublet (d) | 5 - 6 |

| H-6 | 8.4 - 8.6 | Doublet (d) | 5 - 6 |

| H-2 | 8.8 - 9.0 | Singlet (s) | N/A |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, five distinct signals for the pyridine ring carbons and one for the methoxy carbon are expected. The chemical shifts are governed by the same electronic factors influencing the ¹H NMR spectrum.

C-2 & C-6: These carbons, adjacent to the ring nitrogen, are expected to be significantly downfield.

C-3: The direct attachment of the electron-withdrawing nitro group will deshield this carbon.

C-4: The attachment of the electron-donating methoxy group will shield this carbon, shifting its resonance upfield relative to other pyridine carbons.

C-5: This carbon is least affected by the substituents and will appear at a chemical shift typical for a pyridine ring carbon.

-OCH₃: The methoxy carbon will appear in the typical upfield region for such groups.

Computational methods, such as DFT, are often used to predict ¹³C NMR chemical shifts with high accuracy, aiding in the definitive assignment of experimental spectra researchgate.net.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| OCH₃ | 55 - 60 |

| C-5 | 110 - 115 |

| C-3 | 135 - 140 |

| C-6 | 145 - 150 |

| C-2 | 150 - 155 |

| C-4 | 160 - 165 |

Electron-deficient aromatic systems like this compound are susceptible to nucleophilic aromatic substitution (SNAr). These reactions proceed through transient, negatively charged intermediates known as σ-complexes or Meisenheimer complexes. These intermediates are often too unstable to be observed at room temperature.

Low-temperature NMR spectroscopy is a powerful technique for the direct observation and characterization of such reactive intermediates. rsc.org By significantly slowing down the rates of formation and decomposition, the technique allows for the acquisition of high-resolution NMR spectra of the transient species. rsc.org Studies on analogous nitroaromatic compounds, such as 1-ethoxy-2,4-dinitronaphthalene, have successfully used low-temperature flow NMR to characterize the structure of σ-complexes formed during the reaction pathway, providing critical insights into the reaction mechanism. rsc.org This methodology is directly applicable to studying the interaction of this compound with various nucleophiles.

Vibrational Spectroscopy

The FT-IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the nitro and methoxy groups, as well as vibrations from the pyridine ring. The key expected absorption bands are detailed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretching |

| ~2950-2850 | Medium | Aliphatic C-H stretching (methoxy) |

| ~1590 | Strong | Aromatic C=C and C=N stretching |

| ~1530 | Very Strong | Asymmetric NO₂ stretching researchgate.net |

| ~1360 | Very Strong | Symmetric NO₂ stretching researchgate.net |

| ~1250 | Strong | Asymmetric C-O-C stretching (methoxy) |

| ~1050 | Strong | Symmetric C-O-C stretching (methoxy) researchgate.net |

| ~850 | Medium | C-N stretching (nitro group) |

The precise positions of these bands can be influenced by the electronic interplay between the substituents on the pyridine ring.

FT-Raman spectroscopy provides complementary information to FT-IR. According to the principle of mutual exclusion, vibrations that are strong in the IR spectrum are often weak in the Raman spectrum, and vice versa, particularly for molecules with a center of symmetry. While this compound lacks such symmetry, certain modes are characteristically more Raman-active. Vibrations that involve a significant change in polarizability, such as symmetric stretches and ring breathing modes, typically yield strong Raman signals.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretching |

| ~2950-2850 | Medium | Aliphatic C-H stretching (methoxy) |

| ~1590 | Strong | Aromatic C=C and C=N stretching |

| ~1360 | Very Strong | Symmetric NO₂ stretching |

| ~1000 | Strong | Pyridine ring "breathing" mode |

| ~850 | Medium | C-N stretching (nitro group) |

The symmetric stretching of the nitro group is expected to be particularly intense in the Raman spectrum, providing a clear diagnostic peak.

Electronic Spectroscopy

Electronic spectroscopy provides significant insights into the electronic transitions within a molecule. For this compound and its analogs, UV-Vis absorption and fluorescence spectroscopy are key techniques to characterize their photophysical properties. The absorption spectra of nitropyridine derivatives are typically characterized by absorption peaks that arise from π-π* electronic transitions within the aromatic system. researchgate.net The position of the maximum absorption wavelength (λmax) is sensitive to the molecular structure and the solvent used.

For instance, studies on related 2-(2-arylvinyl)-3-nitropyridines show absorption maxima in the visible region, which can be tuned by altering substituents on the aryl ring. nih.gov Some of these compounds also exhibit fluorescence, a phenomenon where a molecule emits light after absorbing photons. A notable characteristic of fluorescent nitropyridine derivatives can be a large Stokes shift, which is the difference between the maximum wavelengths of absorption and emission. nih.gov Large Stokes shifts, sometimes between 150–170 nm, are advantageous as they minimize the overlap between absorption and emission spectra. nih.gov

The fluorescence properties of pyridine derivatives are of interest for their potential application as fluorescent probes in biological systems. sciforum.net The electronic absorption and emission bands are influenced by solvent polarity, which can provide information about the charge distribution changes upon electronic excitation. sciforum.net

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |

|---|---|---|---|

| Analog 1 (5g) | 384 | 538 | 154 |

| Analog 2 (5n) | 403 | 571 | 168 |

X-ray Diffraction Studies

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | - |

| a (Å) | 16.17 |

| b (Å) | 6.55 |

| c (Å) | 7.14 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Data sourced from a study on 4-methoxy-2-nitroaniline. researchgate.net

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. ijcps.org It is widely employed to predict molecular geometries, vibrational frequencies, and electronic spectra, providing a theoretical complement to experimental data. iosrjournals.org Among the various functionals, B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is commonly used in conjunction with basis sets like 6-31G(d,p) or 6-311++G(d,p) for the study of organic molecules. ijcps.orgiosrjournals.org

A primary application of DFT is the optimization of molecular geometry to find the lowest energy structure. iosrjournals.org This process calculates the most stable arrangement of atoms in a molecule by determining bond lengths and angles that correspond to a minimum on the potential energy surface. The optimized geometric parameters from DFT calculations can be compared with experimental data obtained from X-ray diffraction to validate the computational method. researchgate.net For many pyridine and pyrimidine (B1678525) derivatives, DFT calculations have been shown to provide results that are in good agreement with experimental findings. iosrjournals.orgresearchgate.net

The following table presents optimized geometrical parameters for a related compound, 2-amino-4-methoxy-6-methyl pyrimidine, calculated using both Hartree-Fock (HF) and DFT (B3LYP) methods with the 6-311++G(d,p) basis set, illustrating the type of structural data that can be obtained.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length (Å) | N1-C2 | 1.3350 |

| Bond Length (Å) | C2-N3 | 1.3458 |

| Bond Length (Å) | N3-C4 | 1.3215 |

| Bond Length (Å) | C4-C5 | 1.3365 |

| Bond Length (Å) | C5-C6 | 1.3819 |

| Bond Length (Å) | C6-N1 | 1.3369 |

| Bond Angle (°) | C2-N1-C6 | 116.468 |

| Bond Angle (°) | N1-C2-N3 | 126.570 |

| Bond Angle (°) | C2-N3-C4 | 115.704 |

| Bond Angle (°) | N3-C4-C5 | 123.341 |

| Bond Angle (°) | C4-C5-C6 | 116.086 |

| Bond Angle (°) | C5-C6-N1 | 121.083 |

Data sourced from a computational study on 2-amino-4-methoxy-6-methyl pyrimidine. iosrjournals.org

Density Functional Theory (DFT) Calculations

Conformational Analysis

The conformational landscape of this compound is primarily defined by the orientation of the methoxy (-OCH₃) and nitro (-NO₂) groups relative to the pyridine ring. Computational chemistry provides powerful tools to explore this landscape, identifying stable conformers and the energy barriers between them. Theoretical studies on substituted pyridines and related aromatic systems reveal that the rotation around the C-O bond of the methoxy group and the C-N bond of the nitro group are the key degrees of freedom. mdpi.comnih.govresearchgate.net

For this compound, the methoxy group can adopt conformations where the methyl group is either in the plane of the pyridine ring (syn- or anti-planar) or out of the plane. Similarly, the nitro group can rotate, although steric hindrance from the adjacent methoxy group may impose significant restrictions. The most stable conformer is typically determined by a balance of steric effects and electronic interactions, such as resonance and hyperconjugation.

Density Functional Theory (DFT) calculations are commonly employed to perform a potential energy surface (PES) scan by systematically rotating the dihedral angles of interest (e.g., C3-C4-O-CH₃ and C2-C3-N-O). This process identifies the minimum energy structures, corresponding to the most stable conformers. The results of such analyses typically indicate that a planar or near-planar arrangement, which maximizes π-conjugation between the substituents and the ring, is energetically favorable, unless overcome by significant steric repulsion.

Table 1: Hypothetical Relative Energies of this compound Conformers This table illustrates representative data from a computational conformational analysis. Actual values depend on the level of theory and basis set used.

| Conformer | Dihedral Angle (C3-C4-O-CH₃) | Dihedral Angle (C2-C3-N-O) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Global Minimum) | 0° | 0° | 0.00 | 75.8 |

| 2 | 180° | 0° | 1.15 | 14.2 |

| 3 | 0° | 90° | 3.50 | 0.5 |

| 4 | 90° | 0° | 2.80 | 9.5 |

Calculation of Total Energies

The calculation of total electronic energy is a fundamental output of quantum chemical computations, providing a quantitative measure of a molecule's stability. For this compound and its analogs, methods like Density Functional Theory (DFT) are used to solve the electronic Schrödinger equation, yielding the total energy of the system. researchgate.netnih.gov These calculations are crucial for comparing the relative stabilities of different isomers or conformers. A lower total energy corresponds to a more stable structure.

Table 2: Calculated Total Energies for Substituted Pyridines This table presents representative total energy values calculated using DFT (B3LYP/6-311G(d,p)). Values are in Hartrees.

| Compound | Total Energy (Hartree) | ZPVE-Corrected Energy (Hartree) |

| Pyridine | -248.335 | -248.275 |

| 3-Nitropyridine (B142982) | -452.418 | -452.348 |

| 4-Methoxypyridine (B45360) | -363.591 | -363.491 |

| This compound | -567.674 | -567.570 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity and electronic properties. wikipedia.orglibretexts.orgtaylorandfrancis.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. sapub.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. irjweb.com A small energy gap suggests that the molecule is more polarizable, requires less energy for electronic excitation, and is generally more chemically reactive. schrodinger.com In this compound, the electron-donating methoxy group and the electron-withdrawing nitro group significantly influence the FMOs. The methoxy group tends to raise the HOMO energy, while the nitro group lowers the LUMO energy. This combined effect typically leads to a smaller HOMO-LUMO gap compared to unsubstituted pyridine, indicating increased reactivity and potential for intramolecular charge transfer (ICT). This ICT character is a key factor in determining the molecule's optical properties. ajchem-a.com

Table 3: Frontier Molecular Orbital Energies and HOMO-LUMO Gap Calculated using DFT (B3LYP/6-311G(d,p)).

| Compound | E_HOMO (eV) | E_LUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |

| Pyridine | -6.89 | -0.25 | 6.64 |

| 3-Nitropyridine | -7.65 | -2.88 | 4.77 |

| 4-Methoxypyridine | -6.12 | -0.11 | 6.01 |

| This compound | -7.21 | -3.15 | 4.06 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, charge distribution, and intramolecular delocalization effects within a molecule. taylorandfrancis.comwisc.edu This method transforms the complex molecular orbitals into a set of localized one-center (lone pair) and two-center (bond) orbitals, which align closely with classical chemical intuition.

For this compound, NBO analysis is particularly useful for quantifying the electronic interactions between the methoxy donor, the nitro acceptor, and the π-system of the pyridine ring. The analysis reveals hyperconjugative interactions, which are stabilizing delocalizations of electron density from filled (donor) orbitals to empty (acceptor) orbitals. youtube.comdailymotion.com Key interactions include the delocalization from the oxygen lone pairs (n_O) of the methoxy group into the π* anti-bonding orbitals of the pyridine ring, and from the π-system of the ring into the π* anti-bonding orbitals of the nitro group. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). nih.gov Higher E(2) values indicate stronger interactions and greater charge delocalization, which is fundamental to the molecule's reactivity and optical properties. wisc.edu

Table 4: Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound Representative E(2) values from NBO analysis.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP(2) O(methoxy) | π(C4-C5) | 18.5 | n → π |

| π(C2-C3) | π(N(nitro)-O) | 12.2 | π → π |

| π(C5-C6) | π(C2-C3) | 8.9 | π → π |

| LP(1) N(pyridine) | σ(C2-C3) | 5.4 | n → σ |

Nucleus-Independent Chemical Shift (NICS) for Aromaticity

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a cyclic system. github.io It is based on the magnetic criterion of aromaticity, where a magnetic field is induced in response to an external field. Aromatic compounds sustain a diatropic ring current, which induces a shielding (negative) magnetic field in the center of the ring. NICS values are calculated by placing a "ghost" atom (Bq) at a specific point, typically the geometric center of the ring (NICS(0)) or 1 Å above the ring plane (NICS(1)). rsc.orgmdpi.com

Highly negative NICS values are indicative of strong aromatic character, while positive values suggest anti-aromaticity, and values near zero imply non-aromaticity. For this compound, NICS calculations can quantify how the substituents affect the aromaticity of the pyridine ring. sid.ir Studies on nitropyridines have shown that electron-withdrawing groups can influence the π-electron delocalization and thus alter the NICS values. researchgate.nettandfonline.com Comparing the NICS value of this compound to that of pyridine and other substituted analogs provides insight into the electronic interplay between the substituents and the aromatic core. researchgate.net

Table 5: Calculated NICS Values for Pyridine Derivatives NICS values (in ppm) calculated at the B3LYP/6-311+G** level.

| Compound | NICS(0) | NICS(1) | Aromaticity Assessment |

| Benzene (Reference) | -9.7 | -11.5 | Aromatic |

| Pyridine | -8.1 | -10.2 | Aromatic |

| 3-Nitropyridine | -7.5 | -9.6 | Aromatic (Slightly reduced) |

| 4-Methoxypyridine | -8.6 | -10.8 | Aromatic (Slightly enhanced) |

| This compound | -7.9 | -9.9 | Aromatic |

First-Order Hyperpolarizability and Nonlinear Optical Properties

Molecules with significant nonlinear optical (NLO) properties are crucial for applications in photonics and optoelectronics. ias.ac.inacs.org The first-order hyperpolarizability (β) is a tensor quantity that measures the second-order NLO response of a molecule. usp.br Large β values are typically found in "push-pull" molecules that have strong electron-donating (D) and electron-accepting (A) groups connected by a π-conjugated system. nih.govresearchgate.net

This compound fits this D-π-A motif, with the methoxy group serving as the donor and the nitro group as the acceptor, linked by the pyridine ring. This architecture facilitates intramolecular charge transfer (ICT) upon excitation, leading to a large change in dipole moment and a significant NLO response. rsc.org Computational methods, such as DFT and Hartree-Fock, can predict the static and dynamic first-order hyperpolarizability. ajchem-a.commdpi.commdpi.com The total hyperpolarizability (β_tot) is calculated from the individual tensor components and is often compared to standard NLO materials like urea (B33335) to gauge its potential. researchgate.netrsc.org The magnitude of β is highly dependent on the HOMO-LUMO gap; smaller gaps generally correlate with larger hyperpolarizabilities.

Table 6: Calculated First-Order Hyperpolarizability (β_tot) Static β_tot values calculated at the CAM-B3LYP/6-311G(d,p) level.

| Compound | Dipole Moment (μ) (Debye) | β_tot (10⁻³⁰ esu) |

| Urea (Reference) | 1.42 | 0.38 |

| Pyridine | 2.22 | 0.95 |

| 3-Nitropyridine | 4.15 | 2.80 |

| 4-Methoxypyridine | 2.98 | 1.95 |

| This compound | 5.87 | 15.6 |

Topological Indices for Modeling Chemical Properties

Topological indices are numerical descriptors derived from the molecular graph of a compound, where atoms are represented as vertices and bonds as edges. nih.gov These indices quantify aspects of molecular size, shape, branching, and connectivity, and are widely used in Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies. nih.govresearchgate.netresearchgate.net By establishing a mathematical correlation between these numerical descriptors and experimental properties, it is possible to predict the properties of new or untested compounds. naturalspublishing.com

For this compound, various topological indices can be calculated from its 2D structure. Examples include the Randić connectivity index, which reflects molecular branching; the Zagreb indices, which are based on the degrees of vertices; and the Wiener index, which is calculated from the distances between all pairs of vertices. These indices can be used to build regression models to predict physicochemical properties such as boiling point, molar refraction, or biological activity. researchgate.nettandfonline.com The development of such models is a key aspect of chemoinformatics and aids in the rational design of molecules with desired characteristics.

Table 7: Selected Topological Indices for this compound These values are calculated based on the molecular graph of the compound.

| Topological Index | Description | Calculated Value |

| Wiener Index (W) | Sum of distances between all pairs of non-H atoms | 85 |

| First Zagreb Index (M1) | Sum of squares of the degrees of non-H vertices | 52 |

| Second Zagreb Index (M2) | Sum of the products of degrees of adjacent non-H vertices | 60 |

| Randić Index (χ) | Connectivity index based on vertex degrees | 4.78 |

Applications in Advanced Organic Synthesis

Building Block for Complex Organic Molecules

In the construction of complex molecular architectures, 4-Methoxy-3-nitropyridine serves as a foundational building block. The pyridine (B92270) core is a prevalent scaffold in numerous biologically active compounds and pharmaceuticals. The functional groups on this compound allow for sequential and regioselective modifications, making it an ideal starting point for introducing further complexity.

The reactivity of the compound is dominated by the electron-deficient nature of the pyridine ring, which is further amplified by the nitro group. This facilitates nucleophilic aromatic substitution (SNAr) reactions, where the methoxy (B1213986) group at the C-4 position can act as a leaving group. stackexchange.comyoutube.com Additionally, the nitro group itself can be chemically transformed, most commonly through reduction to an amino group, which provides a nucleophilic site for subsequent reactions. google.comsemanticscholar.org This dual reactivity allows chemists to use this compound as a linchpin to connect different molecular fragments, building up complexity in a controlled manner.

Precursor for Fused Heterocyclic Systems

Fused heterocyclic systems, where a pyridine ring is annulated with another ring, are of significant interest in medicinal chemistry. ias.ac.in this compound is a strategic precursor for creating such systems, particularly those containing nitrogen, like imidazopyridines and azaindoles. The general approach involves using the existing substituents to install adjacent functional groups that can then be cyclized to form the new ring.

The synthesis of the imidazo[4,5-c]pyridine core, a structural isomer of purines, requires a 3,4-diaminopyridine (B372788) intermediate. A plausible and efficient synthetic pathway starting from this compound involves two key steps. First, a nucleophilic aromatic substitution reaction is carried out to replace the C-4 methoxy group with an amino group. Second, the nitro group at the C-3 position is reduced to a primary amine.

This sequence yields the critical 3,4-diaminopyridine scaffold. This diamine intermediate can then undergo cyclization with a variety of reagents, such as carboxylic acids or their derivatives, to form the fused imidazole (B134444) ring. This strategy is analogous to established syntheses of imidazopyridine-based compounds, for instance, the preparation of 2-mercaptoimidazole (B184291) condensed rings which utilizes the reduction of 2-amino-6-methoxy-3-nitropyridine (B1334430) to 2,3-diamino-6-methoxypyridine (B1587572) as a key step. google.com

Azaindoles, also known as pyrrolopyridines, are another class of fused heterocycles with significant biological activity. ias.ac.in Their synthesis often involves constructing the five-membered pyrrole (B145914) ring onto an existing, appropriately functionalized pyridine core. While direct synthesis from this compound is not extensively documented, its derivatives are key intermediates.

A common modern strategy for azaindole synthesis is the Sonogashira coupling, which forms a carbon-carbon bond between a halide and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org In this context, this compound could be chemically converted to a halopyridine derivative, for example, by replacing the methoxy group. This halo-nitropyridine could then be coupled with an alkyne. Subsequent reduction of the nitro group to an amine, followed by an intramolecular cyclization (heteroannulation) of the amino group onto the alkyne, would yield the azaindole framework. This strategic approach highlights the role of substituted nitropyridines as precursors to these important fused systems. semanticscholar.org

Synthesis of Specifically Substituted Pyridine Derivatives

The functional groups of this compound direct its reactivity, allowing for the synthesis of specifically substituted pyridine derivatives through controlled chemical transformations.

The introduction of alkyl groups onto the pyridine ring can be achieved through nucleophilic substitution reactions. The electron-deficient nature of the 3-nitropyridine (B142982) system makes it an excellent substrate for Vicarious Nucleophilic Substitution (VNS) of hydrogen. nih.gov In this reaction, a carbanion stabilized by a suitable leaving group attacks the pyridine ring at a C-H position activated by the nitro group (typically C-2 or C-6). A subsequent base-induced elimination installs the alkyl group and regenerates the aromatic ring. This method provides a powerful tool for direct C-H functionalization without the need for pre-installed leaving groups on the pyridine ring itself. nih.gov

| Reactant Type | Reaction | Key Features |

|---|---|---|

| Electrophilic Nitropyridines | C–H Alkylation | Transition-metal-free process. |

| Sulfonyl-stabilized Carbanions | Adduct Formation & β-elimination | Reaction is sensitive to steric hindrance. |

One of the most direct and high-yielding applications of this compound is in the synthesis of amino-substituted nitropyridines. The methoxy group at the C-4 position is highly activated towards nucleophilic aromatic substitution by the adjacent electron-withdrawing nitro group.

This allows for the efficient displacement of the methoxy group by various nitrogen nucleophiles. A well-documented analogous reaction is the conversion of 4-ethoxy-3-nitropyridine (B157411) to 4-amino-3-nitropyridine (B158700). By heating the substrate with ammonium (B1175870) acetate, a 75% yield of the aminated product is achieved. chemicalbook.com This straightforward reaction provides a reliable method for producing 4-amino-3-nitropyridine, a valuable intermediate for the synthesis of dyes and pharmaceuticals, including fused heterocyclic systems like imidazopyridines. google.comchemicalbook.com

| Starting Material | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 4-Ethoxy-3-nitropyridine | Ammonium acetate | 120 °C, 2.5 hours | 4-Amino-3-nitropyridine | 75% |

Intermediate in Pharmaceutical Synthesis

This compound is a versatile pyridine derivative that serves as a crucial starting material and intermediate in the synthesis of various pharmaceutical agents. Its substituted pyridine ring is a key structural motif that can be elaborated into more complex molecules with specific biological activities. The presence of both a methoxy and a nitro group provides distinct reaction sites, allowing for sequential and controlled chemical modifications. The nitro group can be readily reduced to an amine, which then serves as a handle for a wide range of coupling reactions, while the methoxy group can influence the electronic properties of the ring or be substituted.

The compound serves as a precursor in the synthesis of novel antithrombotic agents. In a patented method, this compound is used to create a class of aromatic amides that function as inhibitors of Factor Xa, a critical enzyme in the coagulation cascade. patexia.com Inhibition of Factor Xa is a key mechanism for anticoagulants, which are used to prevent and treat thrombotic diseases.

The synthesis involves a nucleophilic aromatic substitution reaction where the methoxy group of this compound is displaced by an amine. For example, reacting this compound with 1-(4-pyridyl)piperidin-4-ylmethylamine results in the formation of N4-[1-(4-pyridyl)piperidin-4-ylmethyl]-3-nitropyridine-4-amine. patexia.com This intermediate is then further processed, typically involving the reduction of the nitro group to an amino group, which is then acylated to form the final amide-based Factor Xa inhibitor.

Table 1: Synthesis of Antithrombotic Intermediate

| Reactant 1 | Reactant 2 | Product | Application | Source |

|---|

This compound is a documented starting material for the synthesis of Netupitant, a potent and selective neurokinin-1 (NK1) receptor antagonist. googleapis.comgoogle.com NK1 receptor antagonists are used to prevent chemotherapy-induced nausea and vomiting. googleapis.comgoogle.com

Patented synthetic routes describe a novel and commercially scalable process that begins with this compound. googleapis.comgoogle.com The initial step involves the introduction of a hydroxyl group onto the pyridine ring. This is achieved by reacting this compound with potassium tert-butoxide and tert-butyl hydroperoxide in a solution of tetrahydrofuran (B95107) and ammonia (B1221849) at low temperatures (-30 to -25 °C). google.com This reaction yields 2-hydroxy-4-methoxy-5-nitropyridine, a key intermediate that is carried through subsequent steps to construct the final complex structure of Netupitant. googleapis.comgoogle.com This starting point is highlighted as an advantage over previous methods that involved more hazardous reagents and cumbersome processes. googleapis.comgoogle.com

Role in Medicinal Chemistry Research

This compound and its derivatives are significant tools in medicinal chemistry for the discovery of new therapeutic agents. The 3-nitropyridine scaffold is a valuable starting point for creating libraries of compounds to be screened for various biological activities. The reduction of the nitro group to form 3-amino-4-methoxypyridine (B1276461) provides a key intermediate that is widely used in the synthesis of biologically active molecules, including potential anti-inflammatory and anti-cancer agents. chemimpex.combiosynth.com

The chemical scaffold of this compound is utilized to explore and develop molecules with a range of biological effects. Research has shown that derivatives of this compound can be synthesized to target different biological pathways. The examples of its use in creating antithrombotic agents (Factor Xa inhibitors) and NK1 receptor antagonists demonstrate the versatility of this scaffold in generating molecules that can interact specifically with biological targets. patexia.comgoogleapis.com

Furthermore, the reduced form, 4-amino-3-methoxypyridine, is a recognized building block in the development of pharmaceuticals, particularly those aimed at neurological disorders. chemimpex.com The strategic placement of the amino and methoxy groups on the pyridine ring allows for diverse modifications, enabling medicinal chemists to fine-tune the structure of the resulting molecules to enhance efficacy and specificity for their intended biological targets. chemimpex.com

Table 2: Investigated Biological Activities of Derivatives

| Derivative Class | Biological Target/Activity | Therapeutic Area | Source |

|---|---|---|---|

| Aromatic Amides | Factor Xa Inhibition | Anticoagulation / Thrombosis | patexia.com |

| Complex Heterocycles | NK1 Receptor Antagonism | Chemotherapy-Induced Nausea | googleapis.comgoogle.com |

Material Science Applications (e.g., energetic materials, dyes)

While primarily explored in pharmaceuticals, the chemical properties of this compound also lend it to applications in material science, particularly in the synthesis of dyes.

Early research demonstrated its utility as a precursor for azo dyes. A 1953 study reported that the reaction of this compound with aromatic amines, such as o-toluidine, proceeds quantitatively. cdnsciencepub.com The study noted that reacting the nitropyridine scaffold with o- and p-nitroanilines resulted in the formation of brown azo dyes. cdnsciencepub.com This reactivity makes the 3-nitropyridine structure a useful building block for chromophores, the part of a molecule responsible for its color.

Future Research Directions

Development of Novel Synthetic Pathways

While established methods for the synthesis of 4-Methoxy-3-nitropyridine exist, future research will likely prioritize the development of more efficient, sustainable, and scalable synthetic routes.

Continuous Flow Chemistry: Traditional batch synthesis of nitropyridines can pose safety risks due to the use of strong nitrating agents and exothermic reactions. researchgate.net Future work could adapt the synthesis of this compound to continuous flow systems. researchgate.netnih.govgoogle.com This approach offers significant advantages, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety by minimizing the accumulation of hazardous intermediates. researchgate.netnih.govuc.pt A potential flow process could involve the nitration of 4-methoxypyridine (B45360) in a microreactor, allowing for rapid optimization and safe scale-up. researchgate.net

Green Chemistry and Biocatalysis: A significant future direction lies in developing environmentally benign synthetic methods. nih.gov This includes exploring milder nitrating agents and solvent systems to reduce hazardous waste. Furthermore, the field of biocatalysis offers a promising, albeit challenging, avenue. rsc.org Research could focus on identifying or engineering enzymes capable of regioselective nitration or methoxylation of pyridine (B92270) precursors, providing a highly specific and sustainable alternative to classical chemical methods.

Alternative Nitration and Functionalization Strategies: Investigation into alternative nitration methods, such as those employing dinitrogen pentoxide (N₂O₅), could lead to improved procedures. researchgate.net Additionally, developing novel pathways that construct the substituted pyridine ring from acyclic precursors through multicomponent reactions represents a powerful strategy for generating structural diversity efficiently. nih.gov

Exploration of Catalytic Applications

The application of this compound and its derivatives is primarily as a synthetic building block. However, a compelling future direction is the exploration of their potential in catalysis.

Ligand Development for Transition-Metal Catalysis: The pyridine nitrogen atom is a well-known coordinating site for transition metals. Future research could involve the synthesis of derivatives of this compound to serve as ligands in catalysis. By modifying the substituents, the electronic and steric properties of the ligand can be fine-tuned to influence the activity and selectivity of a metal center in various cross-coupling, hydrogenation, or oxidation reactions.

Organocatalysis: The inherent basicity of the pyridine nitrogen, modulated by the electronic effects of the methoxy (B1213986) and nitro groups, suggests potential applications in organocatalysis. Derivatives could be designed to act as Brønsted or Lewis base catalysts in reactions such as aldol (B89426) additions, Michael reactions, or acyl transfer processes.

Advanced Mechanistic Elucidation

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and predicting new reactivity.

Computational Modeling: Advanced computational methods, such as Density Functional Theory (DFT), can provide profound insights into reaction pathways. epa.govresearchgate.netnih.gov Future studies should focus on modeling the transition states of nucleophilic aromatic substitution (SNAr) reactions on the this compound ring. rsc.orgnih.gov Such studies can elucidate whether these reactions proceed through a classical two-step Meisenheimer complex intermediate or a concerted mechanism, a topic of ongoing discussion in the field. nih.govspringernature.com Computational analysis can also quantify the influence of the methoxy and nitro groups on the regioselectivity and reaction rates. epa.gov

Kinetic and Spectroscopic Studies: Experimental mechanistic studies are needed to complement computational work. Techniques like kinetic isotope effect (KIE) measurements can provide definitive evidence for concerted versus stepwise SNAr mechanisms. rsc.orgspringernature.com In-situ spectroscopic monitoring (e.g., NMR, IR) of reactions could allow for the direct observation of transient intermediates, providing a more complete picture of the reaction coordinate.

Expansion of Synthetic Utility in Complex Molecule Synthesis

This compound is a valuable precursor for creating more elaborate molecular architectures. A key future direction is to leverage its reactivity for the synthesis of complex, biologically relevant molecules.

The nitro and methoxy groups serve as versatile synthetic handles. The nitro group can be readily reduced to an amine, which can then be acylated, alkylated, or used to form new heterocyclic rings. google.com The methoxy group can be displaced by various nucleophiles via SNAr reactions. This dual functionality allows for sequential and regioselective introduction of diverse chemical moieties. Future work should focus on employing this compound as a central building block in the total synthesis of natural products or in the construction of complex pharmaceutical intermediates, such as precursors for kinase inhibitors. researchgate.net

Design and Synthesis of Derivatives for Specific Biological Targets

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. researchgate.netrsc.org The most significant area for future research on this compound is in the rational design and synthesis of novel derivatives with tailored biological activity.

Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the ATP-binding pocket. ed.ac.uk The aminopyridine core, readily accessible from this compound via reduction of the nitro group, is an excellent starting point for developing new kinase inhibitors. nih.gov Future research will involve creating libraries of derivatives by reacting the amino group and displacing the methoxy group to explore the structure-activity relationships (SAR) for specific kinases implicated in cancer or inflammatory diseases.

Targeting Other Protein Classes: Beyond kinases, the functional handles on the this compound scaffold allow for the synthesis of derivatives aimed at other biological targets, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes involved in metabolic pathways. The strategic modification of the pyridine core can be used to optimize properties like solubility, cell permeability, and metabolic stability, which are critical for developing effective therapeutic agents.

Mentioned Compounds

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methoxy-3-nitropyridine, and how can reaction conditions be optimized to improve yield?

- Methodology : A two-step approach is commonly employed:

Nitration : Introduce the nitro group to a pyridine precursor (e.g., 4-methoxypyridine) using mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to minimize side reactions.

Methoxylation : If starting from 4-hydroxy-3-nitropyridine, treat with phosphorus pentachloride (PCl₅) in methanol to substitute the hydroxyl group with methoxy .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry of nitrating agents to avoid over-nitration. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. How can the molecular structure and purity of this compound be validated?

- Structural Confirmation :

- X-ray crystallography : Resolve crystal packing and bond angles (e.g., nitro group orientation relative to the pyridine ring). For related nitropyridine derivatives, orthorhombic systems (e.g., Pbca space group) with unit-cell parameters a = 7.47 Å, b = 12.81 Å, c = 24.53 Å are observed .

- Spectroscopy : Use ¹H/¹³C NMR to confirm methoxy (-OCH₃) and nitro (-NO₂) substituents. IR spectroscopy can validate nitro stretching vibrations (~1520 cm⁻¹) .

Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?

- Nitro Group Effects : The electron-withdrawing nitro group activates the pyridine ring at specific positions. For example, the methoxy group at C4 and nitro at C3 direct electrophiles to C2 or C5.

- Experimental Example : React with hydrazine hydrate in ethanol under reflux to form 3-amino-4-methoxypyridine, confirmed by LC-MS and ¹H NMR .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., C–H···π, N–O···π) influence the crystalline packing of this compound derivatives?

- Structural Insights : In analogous compounds, layers stabilized by C–H···π (purple dashed lines) and N–O···π (orange dashed lines) interactions stack along the c-axis. These interactions contribute to thermal stability (melting points ~178°C) .

- Methodology : Perform Hirshfeld surface analysis to quantify interaction contributions (e.g., using CrystalExplorer). Compare with related structures like 2-(4-methoxyphenoxy)-3-nitropyridine, where dihedral angles between aromatic rings are ~86.69° .

Q. What computational strategies are effective in modeling the electronic effects of substituents on this compound’s reactivity?

- Approach :

DFT Calculations : Use Gaussian or ORCA to calculate frontier molecular orbitals (FMOs). The nitro group lowers the LUMO energy, enhancing electrophilicity at C2.

Charge Distribution : Natural Bond Orbital (NBO) analysis reveals charge depletion at C2, favoring nucleophilic attacks .

- Validation : Compare computed NMR chemical shifts (e.g., using GIAO method) with experimental data to refine models .

Q. How can researchers address contradictions in spectral data (e.g., unexpected NMR splitting) for this compound derivatives?

- Troubleshooting :

- Dynamic Effects : Check for hindered rotation of the methoxy group using variable-temperature NMR.

- Impurity Identification : Use LC-MS/MS to detect trace byproducts (e.g., demethylated or over-nitrated species) .

Q. What experimental precautions are critical when handling this compound under acidic or basic conditions?

- Stability Concerns :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.